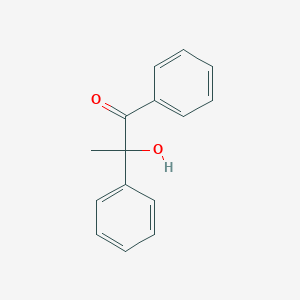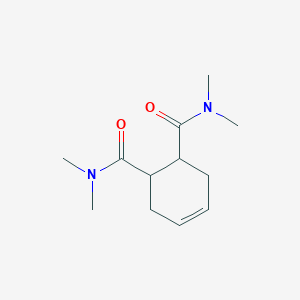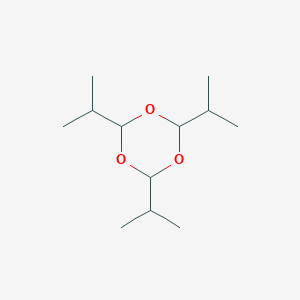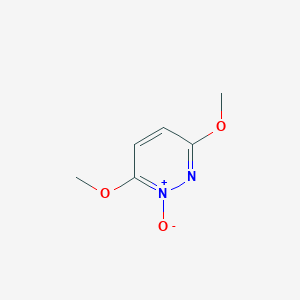
3,6-Dimethoxypyridazine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethoxypyridazine 1-oxide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to act as a potent antioxidant and its potential use as a therapeutic agent in the treatment of a variety of diseases. In
科学的研究の応用
3,6-Dimethoxypyridazine 1-oxide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of oxidative stress. Studies have shown that 3,6-Dimethoxypyridazine 1-oxide has potent antioxidant properties, which may make it useful in the treatment of a variety of diseases that are characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 3,6-Dimethoxypyridazine 1-oxide is not fully understood, but it is thought to involve its ability to scavenge free radicals and other reactive oxygen species. This compound has been shown to be effective at reducing oxidative stress in a variety of cell types, including neuronal cells and immune cells.
生化学的および生理学的効果
3,6-Dimethoxypyridazine 1-oxide has been found to have a number of interesting biochemical and physiological effects. In addition to its antioxidant properties, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3,6-Dimethoxypyridazine 1-oxide has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its potent antioxidant properties, which make it useful for studying oxidative stress in a variety of cell types. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful for studying the mechanisms of action of these types of compounds. However, one limitation of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are a number of future directions for research on 3,6-Dimethoxypyridazine 1-oxide. One area of research that is of particular interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations for its use in scientific research. Overall, 3,6-Dimethoxypyridazine 1-oxide is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of 3,6-Dimethoxypyridazine 1-oxide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3,6-dimethoxypyridazine with hydrogen peroxide in the presence of a catalyst. This reaction yields 3,6-Dimethoxypyridazine 1-oxide, which can then be purified and isolated for use in scientific research.
特性
CAS番号 |
1703-08-8 |
|---|---|
製品名 |
3,6-Dimethoxypyridazine 1-oxide |
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
3,6-dimethoxy-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H8N2O3/c1-10-5-3-4-6(11-2)8(9)7-5/h3-4H,1-2H3 |
InChIキー |
UGYUYAXKYLZYFT-UHFFFAOYSA-N |
SMILES |
COC1=N[N+](=C(C=C1)OC)[O-] |
正規SMILES |
COC1=N[N+](=C(C=C1)OC)[O-] |
その他のCAS番号 |
1703-08-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



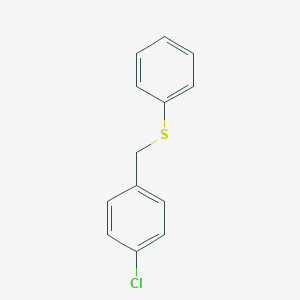
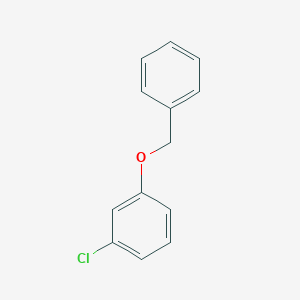
![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
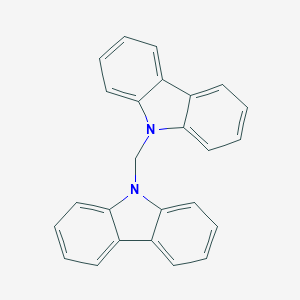
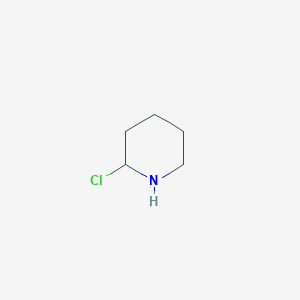
![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)
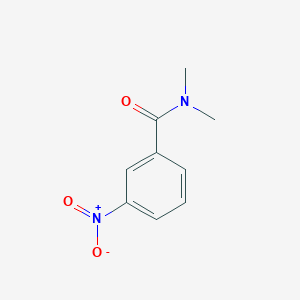
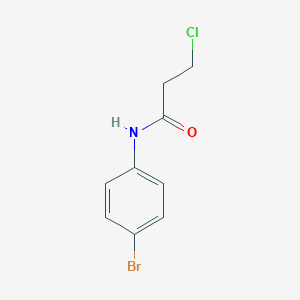
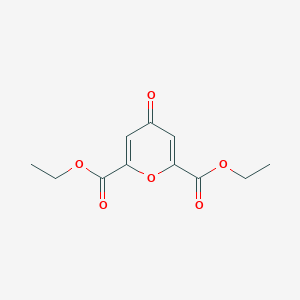
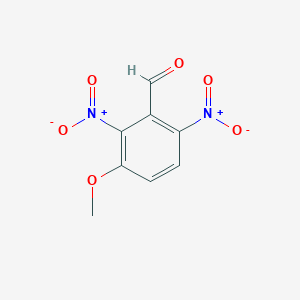
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
